molecular formula C7H10O3 B15134441 methyl 2-[(3Z)-oxolan-3-ylidene]acetate

methyl 2-[(3Z)-oxolan-3-ylidene]acetate

Cat. No.: B15134441
M. Wt: 142.15 g/mol
InChI Key: MWGFZEHLGGOCCA-XQRVVYSFSA-N
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Description

Methyl 2-[(3Z)-oxolan-3-ylidene]acetate (C₇H₁₀O₃) is an α,β-unsaturated ester featuring a tetrahydrofuran (oxolane) ring fused to a conjugated carbonyl system. The compound’s structure includes a Z-configured double bond between the oxolane ring and the acetate group, which confers unique electronic and steric properties. This configuration is critical for its reactivity in cycloaddition and conjugate addition reactions, common in synthetic organic chemistry .

The compound is structurally characterized by:

  • A five-membered oxolane ring with a ylidene (methylene) group at position 2.
  • An ester group (methyl acetate) at position 2 of the conjugated system.
  • A planar geometry due to conjugation between the carbonyl and the double bond.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl (2Z)-2-(oxolan-3-ylidene)acetate

InChI

InChI=1S/C7H10O3/c1-9-7(8)4-6-2-3-10-5-6/h4H,2-3,5H2,1H3/b6-4-

InChI Key

MWGFZEHLGGOCCA-XQRVVYSFSA-N

Isomeric SMILES

COC(=O)/C=C\1/CCOC1

Canonical SMILES

COC(=O)C=C1CCOC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(oxolan-3-ylidene)acetate can be synthesized through various methods. One common method involves the reaction of oxolane derivatives with methyl acetate under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of methyl 2-(oxolan-3-ylidene)acetate often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include purification steps such as distillation to achieve high purity levels of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(oxolan-3-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: Common reagents for substitution reactions include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methyl 2-(oxolan-3-ylidene)acetate may yield oxolane derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Methyl 2-(oxolan-3-ylidene)acetate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and flavors.

    Biology: It is used in the study of biochemical pathways and as a reagent in various biological assays.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(oxolan-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally and functionally related α,β-unsaturated esters and heterocyclic derivatives.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Reactivity/Applications References
Methyl 2-[(3Z)-oxolan-3-ylidene]acetate C₇H₁₀O₃ Z-conjugated oxolane-ester system Limited data; potential for cycloadditions
Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate C₁₃H₁₃NO₃ Indole-derived ylidene ester; E-configuration Organocatalyzed asymmetric reactions, Michael additions
Ethyl 2-(oxetan-3-ylidene)acetate C₇H₁₀O₃ Oxetane ring (4-membered) with ylidene ester Higher ring strain; enhanced reactivity in nucleophilic additions
Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate C₁₂H₁₁ClO₃ Aryl-substituted α,β-unsaturated ketone-ester Photochemical [2+2] cycloadditions; agrochemical intermediates
(Z)-Methyl 3-methyl-4-oxobut-2-enoate C₆H₈O₃ Linear α,β-unsaturated ester; Z-configuration Precursor for heterocycle synthesis (e.g., pyrroles)

Key Observations:

Heterocyclic Influence: The oxolane ring in this compound provides moderate ring strain compared to oxetane derivatives (e.g., ethyl 2-(oxetan-3-ylidene)acetate), which may reduce its reactivity in strain-driven reactions . Indole-based analogs (e.g., ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate) exhibit broader synthetic utility due to aromatic stabilization and participation in organocatalytic processes .

Electronic Effects: The Z-configuration in the target compound creates a polarized double bond, enhancing electrophilicity at the β-position. However, aryl-substituted analogs (e.g., methyl 2-(2-chlorobenzylidene)-3-oxobutanoate) exhibit greater electron-withdrawing effects, favoring photochemical transformations .

Synthetic Accessibility :

  • The compound may be synthesized via Wittig or Horner-Wadsworth-Emmons reactions, analogous to methods used for ethyl 2-oxoindolin-3-ylidene acetate derivatives . However, its low literature presence suggests challenges in purification or stability.

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